7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine

Descripción general

Descripción

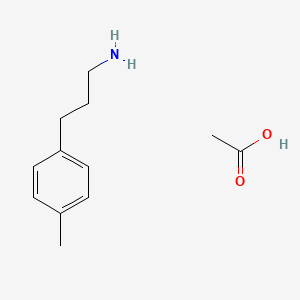

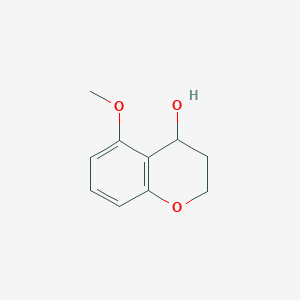

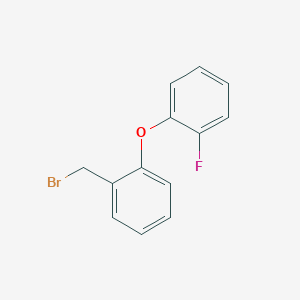

“7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine” is a chemical compound with the CAS Number 1355171-72-0 . It has a molecular weight of 195.2 . The IUPAC name for this compound is 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-ylamine .

Molecular Structure Analysis

The InChI code for “7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine” is 1S/C9H10FN3O/c1-13-8-5 (9 (11)12-13)3-4-6 (14-2)7 (8)10/h3-4H,1-2H3, (H2,11,12) .

Physical And Chemical Properties Analysis

The physical form of “7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine” is solid . The storage temperature and shipping temperature are not specified .

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

- Synthesis Techniques : Researchers have developed various synthesis techniques for compounds similar to 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine. For example, Abele et al. (2014) described a one-pot diazotation–fluorodediazoniation reaction using fluorine gas for the production of fluoronaphthyridines, highlighting methods to introduce fluorine atoms crucial for such compounds (Abele et al., 2014).

Biological and Pharmacological Research

- Inhibition of Enzymes : A related compound, 7-methoxy-1H-indazole, has been identified as an inhibitor of nitric oxide synthase, with its crystal structure showing specific molecular interactions (Sopková-de Oliveira Santos et al., 2002).

- Antitumor Agents : Compounds with structural similarities to 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine have been studied for their potential as antitumor agents. Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 1,8-naphthyridine derivatives, showing promising cytotoxic activity against various tumor cell lines (Tsuzuki et al., 2004).

Chemical Analysis and Labelling Techniques

- Fluorescence in Biomedical Analysis : The compound 6-methoxy-4-quinolone, derived from a related molecule, has been utilized in biomedical analysis due to its strong fluorescence and stability in various pH conditions, demonstrating the potential for similar compounds in labelling and analytical techniques (Hirano et al., 2004).

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .

Mode of Action

It is plausible that it interacts with its targets (potentially the kinases mentioned above) and induces changes that inhibit their function, thereby affecting cell proliferation and survival .

Biochemical Pathways

Given its potential targets, it may affect pathways related to cell cycle regulation and dna damage response .

Result of Action

Given its potential targets, it may inhibit cell proliferation and induce cell death, particularly in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The compound is a solid at ambient temperature , suggesting that it may be stable under normal storage conditions.

Safety and Hazards

Propiedades

IUPAC Name |

7-fluoro-6-methoxy-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c1-13-8-5(9(11)12-13)3-4-6(14-2)7(8)10/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKAGIWOLGNLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2F)OC)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)

![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)